molecular formula C20H23N3O4 B4521519 trans-4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

trans-4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B4521519
M. Wt: 369.4 g/mol
InChI Key: BIPVRXOQQHRWGE-UHFFFAOYSA-N
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Description

trans-4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound with a molecular formula of C20H23N3O4 . This compound features a cyclohexane ring substituted with a carboxylic acid group and an amide linkage to a pyridazinone moiety. The presence of multiple functional groups makes it an interesting subject for various chemical reactions and applications.

Scientific Research Applications

trans-4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

The synthesis of trans-4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.

    Amide Bond Formation: The pyridazinone derivative is then coupled with a cyclohexanecarboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

trans-4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or carboxylic acid groups, leading to the formation of new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine derivatives.

Mechanism of Action

The mechanism of action of trans-4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to trans-4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid include other pyridazinone derivatives and cyclohexanecarboxylic acid derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of a pyridazinone moiety with a cyclohexanecarboxylic acid group in this compound provides distinct chemical and biological properties that set it apart from other related compounds .

Properties

IUPAC Name

4-[[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c24-18(21-12-14-6-8-16(9-7-14)20(26)27)13-23-19(25)11-10-17(22-23)15-4-2-1-3-5-15/h1-5,10-11,14,16H,6-9,12-13H2,(H,21,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPVRXOQQHRWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 2
trans-4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 3
trans-4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 4
trans-4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
trans-4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 6
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trans-4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

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